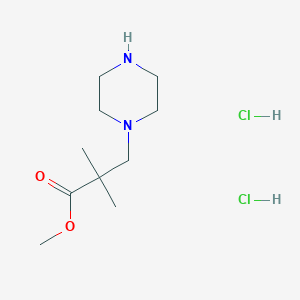

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-piperazin-1-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14-3)8-12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGLUXPMWADOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCNCC1)C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride involves the nucleophilic substitution of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine. This reaction is typically conducted under basic conditions to facilitate the substitution and is followed by acid treatment to obtain the dihydrochloride salt.

-

- 2,2-Dimethyl-3-bromopropionic acid methyl ester

- Piperazine

-

- Base: Sodium hydroxide or other suitable bases

- Solvent: Typically an alcohol-water mixture or an organic solvent compatible with the reagents

- Temperature: Controlled to optimize reaction rate and minimize side reactions

- Atmosphere: Often inert (nitrogen or argon) to prevent oxidation

-

- Acidification with hydrochloric acid to convert the free base into the dihydrochloride salt form

This synthetic route is favored for its straightforward mechanism and relatively high yields. The nucleophilic amine group of piperazine attacks the electrophilic carbon attached to the bromine in the ester, displacing the bromide ion and forming the desired product.

Industrial Production Considerations

Industrial-scale production follows the same fundamental synthetic pathway but incorporates process optimization to enhance yield, purity, and cost-effectiveness.

-

- Use of industrial-grade reagents

- Optimization of reaction time and temperature to balance throughput and product quality

- Efficient mixing and temperature control to ensure uniform reaction conditions

-

- Recrystallization from suitable solvents to purify the dihydrochloride salt

- Filtration and drying under controlled conditions to obtain a stable, high-purity product

-

- Analytical methods such as HPLC, NMR, and mass spectrometry are employed to verify compound identity and purity

Reaction Mechanism and Chemical Analysis

The preparation involves a nucleophilic substitution (SN2) mechanism where the piperazine nitrogen attacks the electrophilic carbon of the bromopropionic ester. The reaction proceeds via displacement of bromide, forming the piperazinyl ester intermediate.

| Step | Reagents/Conditions | Reaction Type | Outcome |

|---|---|---|---|

| 1 | 2,2-Dimethyl-3-bromopropionic acid methyl ester + Piperazine + NaOH | Nucleophilic substitution (SN2) | Formation of 2,2-dimethyl-3-piperazin-1-yl-propionic acid methyl ester |

| 2 | Hydrochloric acid (HCl) treatment | Salt formation | Conversion to dihydrochloride salt |

Comparative Data Table of Preparation Methods

| Parameter | Laboratory Scale Preparation | Industrial Scale Preparation |

|---|---|---|

| Starting materials | High purity reagents | Industrial-grade reagents |

| Reaction solvent | Organic solvents or alcohol-water mixtures | Optimized solvent systems for cost and efficiency |

| Reaction temperature | Room temperature to moderate heating | Controlled heating with precise temperature control |

| Reaction time | Several hours (e.g., 6-12 h) | Optimized for throughput (shorter reaction times) |

| Base used | Sodium hydroxide or equivalent | Strong bases compatible with large-scale reactors |

| Purification method | Recrystallization, chromatography | Recrystallization, filtration, drying |

| Yield | Moderate to high (typically >70%) | High (>80%) due to process optimization |

| Product form | Free base or dihydrochloride salt | Dihydrochloride salt preferred for stability |

Research Findings and Literature Insights

- The nucleophilic substitution route is well-established for preparing piperazine derivatives, with the reaction conditions influencing yield and purity significantly.

- Hydrochloric acid treatment is essential to stabilize the compound as a dihydrochloride salt, enhancing solubility and shelf-life.

- Analogous synthesis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives has been reported, involving similar ester activation and amine coupling strategies using carbodiimide coupling agents, which can be adapted for related compounds.

- The reaction can be monitored and optimized using spectroscopic methods such as NMR and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound, potentially altering the piperazine ring.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is a chemical compound with several applications in scientific research. It is a synthetic compound derived from piperazine and is characterized by distinctive structural features that contribute to its biological activity. The molecular formula of the compound is C10H22Cl2N2O2 .

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology It is investigated for its potential biological activity and interactions with biological molecules. The piperazine ring structure plays a crucial role in modulating the activity of various biological targets and can potentially influence neurotransmitter systems and cellular signaling pathways.

- Medicine It is explored for its potential therapeutic effects and as a precursor in drug development.

- Industry It is utilized in producing various chemical products and intermediates.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

- Substitution Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between the target compound and analogs from the evidence:

*Calculated based on molecular formula.

Key Observations:

Piperazine Substitution : The target compound and the analog in differ in piperazine substitution (unsubstituted vs. 4-methyl). Methyl groups on piperazine can alter receptor binding affinity and metabolic stability .

Ester vs. Acid Forms : The methyl ester in the target compound likely enhances cell membrane permeability compared to the carboxylic acid form in ’s analog.

Pharmaceutical Relevance : Manidipine dihydrochloride () demonstrates that dihydrochloride salts of piperazine derivatives are viable in drug formulations, particularly for hypertension .

Biological Activity

2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride is a synthetic compound derived from piperazine, characterized by its unique structural features that contribute to its biological activity. With the molecular formula , this compound has garnered interest in various fields, including medicinal chemistry and pharmacology.

The compound is known for its stability and solubility in various solvents, which facilitates its use in biological studies. The synthesis typically involves the reaction of 2,2-dimethyl-3-bromopropionic acid methyl ester with piperazine under basic conditions, followed by hydrochloric acid treatment to yield the dihydrochloride salt form .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring structure plays a crucial role in modulating the activity of various biological targets. This interaction can potentially influence neurotransmitter systems and cellular signaling pathways .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit antimicrobial properties. Although specific data on this compound's antibacterial or antifungal activity is limited, related compounds have been documented to demonstrate efficacy against various pathogens .

- Neuropharmacological Effects : Given the structural similarity to known psychoactive substances, there is potential for this compound to affect central nervous system functions. Investigations into its effects on neurotransmitter receptors could reveal insights into its possible anxiolytic or antidepressant properties .

- Therapeutic Potential : The compound is being explored as a precursor in drug development, particularly in synthesizing more complex molecules that may have therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

- Antimicrobial Screening : A study evaluated various piperazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, related compounds showed significant inhibition zones against pathogens such as E. coli and S. aureus .

- Neurotransmitter Interaction : Research focusing on piperazine derivatives indicated potential modulation of serotonin receptors, suggesting that similar compounds could influence mood and anxiety disorders. The specific interactions of this compound with these receptors remain to be elucidated through targeted studies .

- Drug Development Applications : The compound's structure allows it to be a versatile building block in organic synthesis, leading to the creation of novel pharmaceuticals targeting various diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Potential effectiveness against bacteria and fungi | Related compounds show activity; specific data lacking |

| Neuropharmacological | Possible effects on neurotransmitter systems | Similar compounds modulate serotonin receptors |

| Therapeutic Applications | Use as a precursor in drug synthesis | Explored for creating complex therapeutic agents |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing 2,2-dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves coupling a piperazine derivative with a substituted propionic acid ester, followed by dihydrochloride salt formation. For example, analogous compounds (e.g., Cetirizine dihydrochloride impurities) are synthesized using amine hydrochlorides neutralized with triethylamine (EtN) to activate the nucleophilic piperazine group . Key parameters include solvent choice (e.g., dichloromethane or 1,4-dioxane), temperature (room temperature to 100°C), and stoichiometric ratios of reagents (1.1–1.5 equiv amine, 1.1–2.0 equiv EtN) .

Q. Which analytical techniques are critical for characterizing the stereochemical and structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm the presence of the dimethyl, piperazine, and ester moieties. For example, piperazine protons resonate at δ 2.5–3.5 ppm, while ester methyl groups appear near δ 3.6–3.8 ppm .

- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and mass spectrometry validate purity and molecular weight (e.g., [M+H] for CHClNO ≈ 315.1) .

Advanced Research Questions

Q. How do reaction byproducts or impurities form during synthesis, and what strategies mitigate their generation?

- Methodology : Common impurities include unreacted starting materials (e.g., residual piperazine) or ester hydrolysis products. For instance, Cetirizine dihydrochloride impurities (e.g., ACI 030217) are monitored via HPLC using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA). Mitigation involves optimizing reaction time, avoiding moisture, and using anhydrous solvents .

Q. What experimental evidence supports the stability of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. For related dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride), decomposition occurs above 100°C or in alkaline conditions (pH > 8), forming free amines or ester hydrolysis products. Stability is monitored via thermal gravimetric analysis (TGA) and pH-dependent solubility tests .

Q. What pharmacological mechanisms are hypothesized for piperazine-containing analogs, and how might this compound interact with biological targets?

- Methodology : Piperazine derivatives often act as histamine H receptor antagonists or modulate neurotransmitter systems. For example, Cetirizine analogs (with similar piperazine-ethyl ester structures) inhibit histamine binding via competitive antagonism. Computational docking (e.g., AutoDock Vina) and in vitro receptor-binding assays (e.g., radioligand displacement) are used to predict and validate interactions .

Experimental Design & Data Analysis

Q. How can researchers resolve contradictions in reported solubility or bioavailability data for this compound?

- Methodology : Discrepancies may arise from polymorphic forms or counterion effects. For example, dihydrochloride salts of piperazine esters (e.g., Manidipine) show variable solubility in DMSO vs. aqueous buffers. Researchers should standardize solvent systems and use differential scanning calorimetry (DSC) to identify polymorphs .

Q. What in vitro models are appropriate for assessing the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.